Cas no 925005-58-9 (6-CHLORO-4-HYDROXY-7-METHYL-2-OXO-2H-CHROMENE-3-CARBALDEHYDE)

6-CHLORO-4-HYDROXY-7-METHYL-2-OXO-2H-CHROMENE-3-CARBALDEHYDE structure
925005-58-9 structure
商品名:6-CHLORO-4-HYDROXY-7-METHYL-2-OXO-2H-CHROMENE-3-CARBALDEHYDE
CAS番号:925005-58-9
MF:C11H7ClO4
メガワット:238.62388253212
MDL:MFCD08447068
CID:5226741

6-CHLORO-4-HYDROXY-7-METHYL-2-OXO-2H-CHROMENE-3-CARBALDEHYDE 化学的及び物理的性質

名前と識別子

    • 6-CHLORO-4-HYDROXY-7-METHYL-2-OXO-2H-CHROMENE-3-CARBALDEHYDE
    • JRH-09703, 6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde, 97%
    • MDL: MFCD08447068
    • インチ: 1S/C11H7ClO4/c1-5-2-9-6(3-8(5)12)10(14)7(4-13)11(15)16-9/h2-4,14H,1H3
    • InChIKey: IUGUOVUWPRZUSR-UHFFFAOYSA-N
    • ほほえんだ: CC1C(Cl)=CC2C(O)=C(C=O)C(OC=2C=1)=O

6-CHLORO-4-HYDROXY-7-METHYL-2-OXO-2H-CHROMENE-3-CARBALDEHYDE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A814491-1g
6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde
925005-58-9 97%
1g
$262.0 2024-04-16
abcr
AB530940-250 mg
6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde; .
925005-58-9
250MG
€347.20 2023-03-30
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00785127-1g
6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde
925005-58-9 97%
1g
¥1778.0 2024-04-17
abcr
AB530940-100 mg
6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde; .
925005-58-9
100MG
€206.10 2023-03-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1528727-250mg
6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde
925005-58-9 98%
250mg
¥1612.00 2024-04-25
TRC
C613320-100mg
6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde
925005-58-9
100mg
$ 135.00 2022-06-06
abcr
AB530940-250mg
6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde; .
925005-58-9
250mg
€347.20 2025-02-27
abcr
AB530940-1g
6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde; .
925005-58-9
1g
€648.50 2025-02-27
abcr
AB530940-1 g
6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde; .
925005-58-9
1g
€648.50 2023-03-30
TRC
C613320-50mg
6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde
925005-58-9
50mg
$ 95.00 2022-06-06

6-CHLORO-4-HYDROXY-7-METHYL-2-OXO-2H-CHROMENE-3-CARBALDEHYDE 関連文献

6-CHLORO-4-HYDROXY-7-METHYL-2-OXO-2H-CHROMENE-3-CARBALDEHYDEに関する追加情報

Introduction to 6-CHLORO-4-HYDROXY-7-METHYL-2-OXO-2H-CHROMENE-3-CARBALDEHYDE (CAS No. 925005-58-9)

6-CHLORO-4-HYDROXY-7-METHYL-2-OXO-2H-CHROMENE-3-CARBALDEHYDE, identified by the CAS number 925005-58-9, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic compound belongs to the chromene family, which has garnered considerable attention due to its diverse biological activities and potential applications in drug development. The structural features of this molecule, including the presence of a chloro substituent, a hydroxy group, and a carbaldehyde functionality, contribute to its unique chemical properties and reactivity.

The chromene scaffold is well-known for its role in various pharmacological applications, particularly in the treatment of cardiovascular diseases, inflammation, and antimicrobial infections. The 6-chloro substituent at the 6-position of the chromene ring enhances the electron-withdrawing effect, influencing the molecule's overall reactivity and interaction with biological targets. Additionally, the 4-hydroxy group at the 4-position introduces polarity and hydrogen bonding capabilities, which are crucial for binding to biological receptors. The 7-methyl group further stabilizes the ring structure, while the 2-oxo-2H-chromene core provides a site for further functionalization and derivatization.

In recent years, there has been growing interest in chromene derivatives due to their reported bioactivities. For instance, studies have shown that certain chromene compounds exhibit antioxidant, anti-inflammatory, and anticancer properties. The carbaldehyde moiety in 6-chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde serves as a versatile handle for chemical modifications, enabling the synthesis of more complex derivatives with enhanced pharmacological profiles. Researchers have utilized this compound as a building block in the development of novel therapeutic agents targeting various diseases.

One of the most compelling aspects of this compound is its potential in medicinal chemistry. The combination of electronic and steric effects introduced by the various substituents allows for precise tuning of its biological activity. For example, modifications at the chloro and hydroxy positions can significantly alter binding affinity to specific enzymes or receptors. This flexibility makes it an attractive candidate for structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) approaches.

Recent advancements in computational chemistry have further enhanced our understanding of how 6-chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde interacts with biological systems. Molecular docking studies have revealed that this compound can bind to several key targets involved in diseases such as cancer and neurodegeneration. These findings provide a strong rationale for exploring its derivatives as lead compounds in drug development pipelines.

The synthesis of this compound involves multi-step organic reactions that highlight its synthetic utility. The introduction of the carbaldehyde group at the 3-position allows for subsequent reactions such as condensation with amines or hydrazines to form Schiff bases or hydrazones, respectively. These derivatives have been reported to exhibit improved bioactivity compared to their parent compounds. Furthermore, palladium-catalyzed cross-coupling reactions can be employed to introduce additional substituents at other positions on the chromene ring, expanding the chemical space available for exploration.

The pharmaceutical industry has taken notice of the potential of chromene derivatives like 6-chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde. Several companies are currently investigating its use in preclinical studies aimed at identifying new therapeutic candidates. The compound's ability to modulate key biological pathways makes it a promising starting point for developing drugs with novel mechanisms of action.

From an academic perspective, this compound serves as an excellent model system for studying heterocyclic chemistry and its applications in medicine. Its well-defined structure and reactivity patterns provide opportunities for teaching advanced concepts in organic synthesis and medicinal chemistry. Additionally, it serves as a benchmark for comparing new synthetic methodologies and computational approaches.

The environmental impact of synthesizing and using this compound is also an area of interest. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. These efforts align with broader trends in sustainable chemistry aimed at making pharmaceutical production more environmentally friendly.

In conclusion,6-chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde (CAS No. 925005-58-9) is a versatile and valuable compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an excellent candidate for further exploration in medicinal chemistry, offering opportunities for discovering new therapeutic agents targeting various diseases.

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Amadis Chemical Company Limited
(CAS:925005-58-9)6-CHLORO-4-HYDROXY-7-METHYL-2-OXO-2H-CHROMENE-3-CARBALDEHYDE
A1064757
清らかである:99%
はかる:1g
価格 ($):236.0